Alendronate prodrug-1

Photo-pharmacology Light-triggered prodrugs Antiproliferative activity

Alendronate prodrug-1 (compound is a synthetic prodrug derivative of the nitrogen-containing bisphosphonate alendronate, specifically designed as a photo-responsive analog bearing lipophilic nitroveratryl masking groups. It functions as an inhibitor of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway , and exhibits antiproliferative activity following UV light activation at 365 nm.

Molecular Formula C22H31N3O15P2
Molecular Weight 639.4 g/mol
Cat. No. B15568103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlendronate prodrug-1
Molecular FormulaC22H31N3O15P2
Molecular Weight639.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H31N3O15P2/c1-35-18-8-14(16(24(27)28)10-20(18)37-3)12-39-41(31,32)22(26,6-5-7-23)42(33,34)40-13-15-9-19(36-2)21(38-4)11-17(15)25(29)30/h8-11,26H,5-7,12-13,23H2,1-4H3,(H,31,32)(H,33,34)
InChIKeyUHSBVPDOMLOGIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alendronate Prodrug-1: FPPS Inhibitor with Photo-Responsive Antiproliferative Activity


Alendronate prodrug-1 (compound 2) is a synthetic prodrug derivative of the nitrogen-containing bisphosphonate alendronate, specifically designed as a photo-responsive analog bearing lipophilic nitroveratryl masking groups [1]. It functions as an inhibitor of farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway [2], and exhibits antiproliferative activity following UV light activation at 365 nm [1]. The compound has a molecular formula of C22H31N3O15P2 and a molar mass of 639.44 g/mol [2]. Unlike conventional bisphosphonates that primarily target bone resorption in osteoporosis, Alendronate prodrug-1 is evaluated for anticancer applications due to its light-triggered activation mechanism and reduced off-target toxicity profile [1].

Why Generic Alendronate Cannot Substitute for Alendronate Prodrug-1 in Light-Controlled Anticancer Research


Generic alendronate exhibits exceptional bone-binding properties and a short plasmatic half-life, which preclude its accumulation in non-skeletal tumors and limit its anticancer utility [1]. The unmodified bisphosphonate has oral bioavailability of only 0.6%–1.8% in humans [2] and displays constitutive cytotoxicity without spatial or temporal control [1]. Alendronate prodrug-1 incorporates photo-removable nitroveratryl groups that mask the highly polar bisphosphonate scaffold, drastically reducing bone-binding properties and enabling potential soft-tissue biodistribution [1]. More critically, its antiproliferative activity is conditionally activated only upon UV light exposure, a feature absent in alendronate, zoledronate, and other nitrogen-containing bisphosphonates [1]. Substituting Alendronate prodrug-1 with generic alendronate in photo-controlled experimental systems would eliminate the light-gated activation mechanism and introduce uncontrolled bone sequestration, thereby invalidating the core experimental premise.

Quantitative Differentiation of Alendronate Prodrug-1: Head-to-Head Evidence Against Alendronate


Photo-Responsive Antiproliferative Activity of Alendronate Prodrug-1 Under UV Light Activation

Alendronate prodrug-1 exhibits antiproliferative activity exclusively upon UV light exposure at 365 nm (4 mW/cm², 10 min), achieving an IC₅₀ of 34.0 μM against MDA-MB-231 breast cancer cells [1]. In contrast, unmodified alendronate displays constitutive cytotoxicity without requiring photoactivation, and direct IC₅₀ comparison under identical assay conditions is not available in the source literature [1].

Photo-pharmacology Light-triggered prodrugs Antiproliferative activity

Reduced Basal Cytotoxicity of Alendronate Prodrug-1 in Absence of Light Activation

Photo-responsive alendronate prodrugs, including Alendronate prodrug-1, display reduced toxicity compared to alendronate against MDA-MB-231 cancer cells in the absence of light activation [1]. The prodrugs are stable in physiological conditions and the nitroveratryl masking groups shield the bisphosphonate pharmacophore, preventing unactivated cellular uptake and off-target FPPS inhibition [1]. Specific viability reduction percentages for Alendronate prodrug-1 versus alendronate in the dark condition are not numerically specified in the source abstract.

Off-target toxicity Prodrug safety profile Photo-responsive therapeutics

Attenuated Bone-Binding Affinity Relative to Parent Alendronate

Substitution of alendronate with photo-responsive nitroveratryl substituents drastically reduces its bone-binding properties [1]. Unmodified alendronate exhibits exceptionally high hydroxyapatite affinity, resulting in predominant skeletal sequestration that limits soft-tissue tumor exposure [1]. The masking of the highly polar HMBP scaffold in Alendronate prodrug-1 attenuates this bone-targeting property, potentially improving biodistribution in soft tissues after intravenous administration [1].

Biodistribution Soft-tissue targeting Hydroxyapatite affinity

Recommended Scientific and Industrial Application Scenarios for Alendronate Prodrug-1


Photo-Controlled FPPS Inhibition Studies Requiring External Triggering

Alendronate prodrug-1 is suitable for experiments investigating light-gated regulation of the mevalonate pathway and FPPS inhibition. The compound remains inactive in the dark and exhibits antiproliferative activity (IC₅₀ = 34.0 μM) only after 365 nm UV exposure (4 mW/cm², 10 min), enabling precise temporal control of enzyme inhibition [1]. This makes it a valuable tool compound for photo-pharmacology research focused on bisphosphonate targets in cancer cell lines.

In Vitro Evaluation of Bisphosphonate Prodrugs in Non-Skeletal Tumor Models

Researchers studying bisphosphonate effects on soft-tissue tumors may utilize Alendronate prodrug-1 due to its attenuated bone-binding properties [1]. Unmodified alendronate's high hydroxyapatite affinity causes predominant skeletal sequestration, confounding biodistribution studies in non-osseous tumor models [1]. The nitroveratryl masking in Alendronate prodrug-1 reduces this bone-targeting characteristic, allowing investigation of HMBP-based antiproliferative mechanisms in breast cancer (MDA-MB-231) and other soft-tissue cell lines [1].

Comparative Toxicology Studies of Photo-Responsive Versus Constitutive FPPS Inhibitors

Alendronate prodrug-1 serves as a reference compound for assessing differential cytotoxicity profiles between masked prodrugs and parent bisphosphonates. The compound demonstrates reduced basal toxicity compared to alendronate in MDA-MB-231 cells under dark conditions [1], providing a benchmark for evaluating therapeutic index improvements achievable through photo-responsive masking strategies. This application is relevant for early-stage drug discovery programs exploring targeted bisphosphonate delivery.

Method Development for Photoactivation-Controlled Antiproliferative Assays

Alendronate prodrug-1 is appropriate for developing and validating photoactivation protocols in cell-based antiproliferative assays. The established activation parameters (365 nm, 4 mW/cm², 10 min exposure) [1] provide a standardized reference condition for calibrating UV light sources, exposure durations, and dark-control experimental designs in photo-pharmacology workflows. The compound's conditional activity profile serves as a positive control for verifying light-gated drug activation in multi-well plate formats.

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